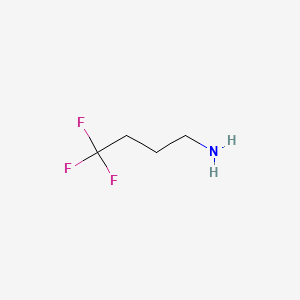

4,4,4-Trifluorobutylamine

Overview

Description

4,4,4-Trifluorobutylamine is a compound of interest in the field of organic chemistry, particularly in the synthesis of fluorinated amino acids and related structures. The presence of the trifluoromethyl group imparts unique physical and chemical properties, making it a valuable moiety in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds related to 4,4,4-trifluorobutylamine involves various strategies. For instance, the asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid has been achieved through a sequence involving trifluoromethylation, Sharpless asymmetric dihydroxylation, and palladium-catalyzed selective hydrogenation . Additionally, the synthesis of trifluoromethylpyrroles and related heterocycles from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one has been described, showcasing the versatility of trifluoromethylated intermediates .

Molecular Structure Analysis

The molecular structure of compounds containing the 4,4,4-trifluorobutyl group can be complex. For example, the crystal structure of a samarium complex with a related 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione ligand has been determined, revealing a coordination sphere with square antiprismatic geometry and Sm-O bond distances ranging from 2.382–2.442 Å . This highlights the potential for 4,4,4-trifluorobutylamine derivatives to form stable and well-defined structures.

Chemical Reactions Analysis

The reactivity of 4,4,4-trifluorobutylamine derivatives can be explored through various chemical reactions. For instance, the synthesis of 4-trifluoromethyl-4-isoxazolines via a Cu(OTf)2-mediated domino cyclization and trifluoromethylation of propargylic N-hydroxylamines has been reported . Additionally, the synthesis and cyclocondensation of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one with hydroxylamine and hydrazine have been investigated, leading to the formation of new trifluoromethyl-substituted heterocycles .

Physical and Chemical Properties Analysis

The introduction of the trifluoromethyl group into amino acids and related compounds significantly alters their physical and chemical properties. For example, the synthesis of fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine demonstrates the potential to create compounds with unique steric and electronic characteristics . The asymmetric synthesis of (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid further exemplifies the practicality of synthesizing beta-amino acids with trifluoromethyl groups, which can be important in drug development .

Scientific Research Applications

Photovoltaic Materials

4,4,4-Trifluorobutylamine derivatives, particularly triarylamine compounds, are integral in the development of efficient photovoltaic materials. Their electron-donating and transporting capabilities, along with a unique molecular structure, contribute significantly to the conversion efficiency of next-generation solar cells, including dye-sensitized solar cells. This underscores their importance in advancing solar energy technologies (Ning & Tian, 2009).

Vitreous Replacement in Ophthalmology

Perfluorotributylamine, a derivative of 4,4,4-Trifluorobutylamine, has been evaluated as a potential vitreous substitute in the eye due to its density and physical properties. Studies conducted on rabbits have shown its effectiveness in mechanical retinal tamponade, with observations highlighting both benefits and limitations in its application (Chang et al., 1987).

Synthetic Chemistry and Crystal Structures

In the field of synthetic chemistry, 4,4,4-Trifluorobutylamine derivatives play a crucial role. They are used in the synthesis of various compounds such as trifluoroacetyl substituted pyrazolotriazines and other complex molecules. These derivatives have been studied for their crystal structures, which provide insights into their chemical properties and potential applications in various fields, including pharmaceuticals and material sciences (Sadchikova et al., 2020; Criasia, 1987).

Stabilization of Proteins

Highly fluorinated amino acids, derivatives of 4,4,4-Trifluorobutylamine, have been used to stabilize proteins, particularly in helical structures. These compounds show significant potential in protein-based biotechnologies due to their influence on helix formation and stability, making them valuable in the design of therapeutic proteins and biosensors (Chiu et al., 2006; Chiu et al., 2009).

Organic Synthesis and Catalysis

4,4,4-Trifluorobutylamine and its derivatives are instrumental in organic synthesis. They are utilized in the synthesis of trifluoromethylated allylic amines and other complex organic compounds. These substances demonstrate the versatility of fluorinated compounds in catalysis and organic reactions, contributing to the development of new synthetic methods and materials (Prakash et al., 2001).

Additives in High-Performance Materials

Derivatives of 4,4,4-Trifluorobutylamine, such as ethyl 4,4,4-trifluorobutyrate, have been studied for their application as additives in high-performance materials. For instance, they have shown effectiveness in stabilizing the interface structure of Ni-rich cathodes in batteries, demonstrating their potential in enhancing the performance and stability of energy storage systems (Kim et al., 2018).

Molecular Spectroscopy

The study of 4,4,4-trifluorobutyric acid, a related compound, using rotational spectroscopy has provided valuable insights into molecular structures and interactions. Such research is fundamental in understanding the physical properties of fluorinated compounds, which is essential for their application in various scientific and industrial fields (Choi et al., 2017).

Safety and Hazards

4,4,4-Trifluorobutylamine is a flammable liquid and vapor . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing the dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

4,4,4-trifluorobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N/c5-4(6,7)2-1-3-8/h1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXWLCVPJLBABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80231456 | |

| Record name | 4,4,4-Trifluorobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

819-46-5 | |

| Record name | 4,4,4-Trifluorobutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,4-Trifluorobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80231456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-Trifluorobutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does omega-fluorination affect the metabolism of N-nitrosodibutylamine (NDBA) and its potential to induce bladder cancer?

A1: Research indicates that omega-fluorination significantly alters the metabolic pathway of N-nitrosodibutylamine (NDBA) []. Specifically, the study demonstrated that replacing the terminal methyl group of NDBA with a trifluoromethyl group (forming N-nitroso-4,4,4-trifluorobutyl-butylamine, NDBA-F3) hinders metabolic oxidation at the fluorinated end. Consequently, NDBA-F3 primarily undergoes oxidation at the non-fluorinated butyl chain.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B1345563.png)

![Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione](/img/structure/B1345574.png)